2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide
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Overview
Description
This compound is a piperazine derivative . Piperazine derivatives show a wide range of biological and pharmaceutical activity . This particular compound, 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide, is a novel inhibitor of equilibrative nucleoside transporters (ENTs), and it is more selective to ENT2 than to ENT1 .
Synthesis Analysis
The synthesis of piperazine derivatives has been the subject of numerous studies. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and depend on the specific compound and conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts is one method used in the synthesis of piperazine derivatives .Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the substrate binding site, altering the transporter’s conformation and reducing its activity .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound can disrupt these pathways, potentially leading to downstream effects such as altered nucleotide synthesis and adenosine regulation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs. This results in reduced uridine uptake, which can affect nucleotide synthesis and adenosine regulation .
Advantages and Limitations for Lab Experiments
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its low toxicity. However, this compound also has certain limitations, such as its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide. One potential direction is to investigate its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as schizophrenia, bipolar disorder, and Alzheimer's disease. Another direction is to explore its anti-cancer properties and its potential use in cancer therapy. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in vivo.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its potent antipsychotic, anxiolytic, and antidepressant effects, as well as its anti-inflammatory and anti-cancer properties, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide involves the reaction of N-phenylacetamide with 2-fluorophenyl-1H-imidazole-1-ethanol in the presence of piperazine and triethylamine. The reaction yields this compound as a white crystalline powder with a purity of over 95%. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have potent antipsychotic, anxiolytic, and antidepressant effects. This compound has also been found to have anti-inflammatory, analgesic, and anti-cancer properties.
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide has shown to affect the uptake of uridine in cells transfected with cloned human ENT1 and ENT2 . It does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km, indicating that it acts as a non-competitive inhibitor .
properties
IUPAC Name |
2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c22-18-8-4-5-9-19(18)27-11-10-23-21(27)26-14-12-25(13-15-26)16-20(28)24-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIFIEOJGWSDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=NC=CN3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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